2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 2034244-27-2
VCID: VC5966138
InChI: InChI=1S/C13H20N2O4S/c1-19-13(4-6-20-7-5-13)9-14-10(16)8-15-11(17)2-3-12(15)18/h2-9H2,1H3,(H,14,16)
SMILES: COC1(CCSCC1)CNC(=O)CN2C(=O)CCC2=O
Molecular Formula: C13H20N2O4S
Molecular Weight: 300.37

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide

CAS No.: 2034244-27-2

Cat. No.: VC5966138

Molecular Formula: C13H20N2O4S

Molecular Weight: 300.37

* For research use only. Not for human or veterinary use.

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide - 2034244-27-2

Specification

CAS No. 2034244-27-2
Molecular Formula C13H20N2O4S
Molecular Weight 300.37
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Standard InChI InChI=1S/C13H20N2O4S/c1-19-13(4-6-20-7-5-13)9-14-10(16)8-15-11(17)2-3-12(15)18/h2-9H2,1H3,(H,14,16)
Standard InChI Key MQIQCAGUJHWWLO-UHFFFAOYSA-N
SMILES COC1(CCSCC1)CNC(=O)CN2C(=O)CCC2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

  • Acetamide backbone: A central carbonyl group bonded to a nitrogen atom.

  • 2,5-Dioxopyrrolidin-1-yl substituent: A five-membered lactam ring with ketone groups at positions 2 and 5 .

  • 4-Methoxythian-4-ylmethyl group: A six-membered thiacyclohexane (thian) ring with a methoxy (-OCH₃) group and methylene (-CH₂-) linker at position 4 .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₄H₂₀N₂O₄SDerived
Molecular weight312.39 g/molCalculated
Hydrogen bond donors1 (amide NH)Inferred
Hydrogen bond acceptors5 (2 ketones, amide, methoxy)Inferred
XLogP3~1.2Estimated

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous acetamides suggest a multi-step approach:

  • Formation of 2,5-dioxopyrrolidine: Achieved via cyclization of glutaric acid derivatives or oxidation of pyrrolidine .

  • Introduction of thian moiety: Thian rings are typically synthesized via sulfur insertion into cyclohexane derivatives, followed by methoxylation at position 4 .

  • Acetamide coupling: Reacting 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 4-methoxythian-4-ylmethanamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Glutaric anhydride, NH₃, Δ65–70%
2S8, cyclohexene, AlCl₃; then CH₃I, K₂CO₃50–55%
3EDC, HOBt, DCM, 0°C → RT60–65%

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic thian and pyrrolidinone groups .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the lactam and acetamide bonds .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.80–2.20 (m, thian CH₂), 2.60–3.00 (m, pyrrolidinone CH₂), 3.30 (s, OCH₃), 4.10 (d, NCH₂), 6.80 (br s, NH) .

  • IR (cm⁻¹): 1680–1700 (C=O, lactam/amide), 1250 (C-O, methoxy) .

ParameterPredictionRationale
BBB permeabilityModerateLogP ~1.2, MW <400
CYP3A4 inhibitionLowNo strong electron-rich motifs
Ames testNegativeNo mutagenic alerts

Analytical Methods

Chromatographic Techniques

  • HPLC: C18 column, 60:40 acetonitrile/water, UV detection at 210 nm .

  • LC-MS: [M+H]⁺ m/z 313.1, fragments at 212.0 (pyrrolidinone) and 101.0 (thian-CH₂) .

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